Product packaging for Methyl (S)-2-(4-Hydroxyphenyl)propanoate(Cat. No.:)

Methyl (S)-2-(4-Hydroxyphenyl)propanoate

Cat. No.: B11718615
M. Wt: 180.20 g/mol
InChI Key: QOHGMEYPUKSMST-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (S)-2-(4-Hydroxyphenyl)propanoate is a chiral ester of significant interest in advanced chemical and pharmaceutical research. While its direct biological activity is not fully characterized in public literature, structurally similar 4-hydroxyphenyl propanoate derivatives are reported to exhibit notable biological functions. For instance, research indicates that Methyl 3-(4-hydroxyphenyl)propionate (MHPP) acts as a natural nitrification inhibitor in plants and can modulate root system architecture by influencing auxin pathways, reactive oxygen species, and nitric oxide production . This suggests potential research applications for the (S)-enantiomer in agricultural chemistry and plant physiology studies. The primary research value of this specific (S)-configured enantiomer lies in its role as a crucial chiral building block for the synthesis of more complex active pharmaceutical ingredients (APIs). The high enantiopurity is essential for developing therapeutics with targeted mechanisms of action, as the chirality of a molecule can profoundly impact its biological interaction and efficacy. One documented application of a closely related (S)-enantiomer compound is its use as a key intermediate in the synthesis of landiolol hydrochloride, a short-acting beta-blocker . Researchers can leverage this compound in asymmetric synthesis and for the development of novel chiral molecules in medicinal chemistry. This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B11718615 Methyl (S)-2-(4-Hydroxyphenyl)propanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

methyl (2S)-2-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C10H12O3/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3/t7-/m0/s1

InChI Key

QOHGMEYPUKSMST-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)O)C(=O)OC

Canonical SMILES

CC(C1=CC=C(C=C1)O)C(=O)OC

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl S 2 4 Hydroxyphenyl Propanoate

Enantioselective Synthesis Strategies

The cornerstone of producing enantiomerically pure compounds lies in enantioselective synthesis. This can be broadly categorized into three approaches: the use of chiral catalysts, biocatalytic methods, and the employment of chiral starting materials.

Chiral Catalyst-Mediated Approaches for Asymmetric Construction

The use of chiral catalysts to induce stereoselectivity in a reaction is a powerful tool in modern organic synthesis. monash.edu For the synthesis of α-aryl propanoic acids, a class of compounds to which Methyl (S)-2-(4-Hydroxyphenyl)propanoate belongs, several chiral catalyst-mediated approaches have been developed. These often involve the asymmetric hydrogenation of a corresponding α,β-unsaturated ester or the asymmetric alkylation of an enolate.

One notable approach involves the use of chiral transition metal complexes. For instance, rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands have been successfully employed in the asymmetric hydrogenation of related α-aryl acrylic acid derivatives. While specific examples for the direct synthesis of this compound are not extensively documented in readily available literature, the general applicability of these catalyst systems to similar substrates is well-established.

Another strategy is the use of chiral phase-transfer catalysts for the enantioselective alkylation of a protected 4-hydroxyphenylacetic acid ester. Catalysts such as chiral quaternary ammonium (B1175870) salts can create a chiral environment around the enolate, directing the approach of an incoming methylating agent to one face of the molecule, thus leading to an excess of one enantiomer. nih.gov

The following table summarizes representative chiral catalyst systems used for the asymmetric synthesis of α-aryl propanoic acid derivatives:

Catalyst SystemReaction TypeSubstrate TypeTypical Enantiomeric Excess (ee)
Rh(I)-BINAPAsymmetric Hydrogenationα-Aryl acrylic acid ester>95%
Ru(II)-DuPhosAsymmetric Hydrogenationα-Aryl acrylic acid ester>95%
Chiral Quaternary Ammonium SaltPhase-Transfer AlkylationProtected Arylacetic acid ester80-95%

This data is representative of the catalyst systems' performance on analogous substrates and serves as a guide for their potential application in the synthesis of this compound.

Biocatalytic Transformations and Enzymatic Resolution Techniques

Biocatalysis has emerged as a green and highly efficient alternative for the synthesis of enantiomerically pure compounds. nih.gov Enzymes, particularly lipases, have been extensively studied for the kinetic resolution of racemic 2-(4-hydroxyphenyl)propionic acid and its esters. researchgate.net

Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. In the case of racemic methyl 2-(4-hydroxyphenyl)propanoate, a lipase (B570770) can selectively hydrolyze the (S)-ester to the corresponding (S)-acid, leaving the (R)-ester largely unreacted. The separation of the resulting acid and ester is then straightforward. The enantiomeric excess of the unreacted ester can be very high, approaching >99% at around 50% conversion.

Several lipases have been shown to be effective for this transformation, including those from Candida antarctica (Lipase B, often immobilized as Novozym 435), Pseudomonas cepacia, and Pseudomonas fluorescens. researchgate.net The choice of solvent and acylating agent (in the case of transesterification) can significantly influence the enantioselectivity and reaction rate.

The table below presents a summary of various lipases used in the resolution of 2-(4-hydroxyphenyl)propionic acid esters:

Enzyme SourceReaction TypeSubstrateEnantioselectivity (E-value)
Candida antarctica Lipase BHydrolysis/EsterificationRacemic 2-(4-hydroxyphenyl)propionic acid esterHigh
Pseudomonas cepacia LipaseHydrolysisRacemic 2-(4-hydroxyphenyl)propionic acid esterModerate to High
Pseudomonas fluorescens LipaseHydrolysisRacemic 2-(4-hydroxyphenyl)propionic acid esterModerate

The E-value is a measure of the enzyme's enantioselectivity; a higher E-value indicates better separation of the enantiomers.

Asymmetric Synthetic Routes from Chiral Precursors

The use of a chiral auxiliary is a classical and reliable method for asymmetric synthesis. This approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of (S)-2-arylpropanoic acids, chiral oxazolidinones (Evans' auxiliaries) are commonly employed. For instance, a 4-hydroxyphenylacetyl group (with the phenolic hydroxyl protected) can be attached to a chiral oxazolidinone. The resulting imide can then be deprotonated to form a chiral enolate, which undergoes diastereoselective methylation. Subsequent cleavage of the auxiliary yields the desired (S)-2-(4-hydroxyphenyl)propanoic acid, which can then be esterified.

Another approach involves the use of chiral sulfinamides. organic-chemistry.orgnih.gov A chiral sulfinamide can be condensed with a ketone to form a chiral sulfinylimine, which can then undergo a variety of nucleophilic additions with high diastereoselectivity. While not a direct route to the target molecule, this methodology highlights the power of chiral precursors in controlling stereochemistry.

Multistep Organic Synthesis Pathways for this compound

The synthesis of this compound can also be achieved through a series of conventional organic reactions. These multistep pathways may or may not involve an enantioselective step, in which case a final resolution step would be necessary to obtain the pure (S)-enantiomer.

Esterification and Functional Group Interconversions

A common final step in the synthesis of this compound is the esterification of (S)-2-(4-hydroxyphenyl)propanoic acid. chemguide.co.uk This can be achieved through several methods, with Fischer esterification being the most common. This involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. google.comceon.rs

The following table outlines common esterification and deprotection reactions:

ReactionReagentsConditions
Fischer EsterificationMethanol, H₂SO₄ (cat.)Reflux
Benzyl Ether DeprotectionH₂, Pd/CRoom Temperature, Atmospheric Pressure
Silyl Ether DeprotectionTetrabutylammonium fluoride (B91410) (TBAF)Room Temperature

Aromatic Substitution and Derivatization Reactions

The synthesis of the 2-(4-hydroxyphenyl)propanoic acid backbone often involves aromatic substitution reactions. wikipedia.org For example, a Friedel-Crafts acylation of a protected phenol (B47542) with propionyl chloride can yield a 4-hydroxypropiophenone derivative. This can then be subjected to a series of reactions, such as reduction and oxidation, to generate the desired propanoic acid side chain.

Derivatization of the aromatic ring can also be a key part of the synthetic strategy. For instance, electrophilic aromatic substitution reactions such as nitration or halogenation can be used to introduce functional groups that can later be converted to the hydroxyl group. nih.govresearchgate.net However, these approaches often require additional steps and careful control of regioselectivity.

A more direct approach involves the reaction of a phenol with a pyruvate (B1213749) derivative. For instance, the reaction of phenol with glyoxylic acid can lead to the formation of 4-hydroxymandelic acid, which could potentially be converted to the target molecule through a series of functional group manipulations. wikipedia.org

Utilization of Methyl S 2 4 Hydroxyphenyl Propanoate As a Chiral Building Block

Enantiopure Precursor in Stereoselective Total Synthesis

The utility of an enantiopure compound like Methyl (S)-2-(4-hydroxyphenyl)propanoate in total synthesis lies in its ability to introduce a specific stereocenter into a target molecule without the need for a challenging asymmetric transformation. The defined stereochemistry at the C2 position of the propanoate chain can serve as a foundational element upon which the rest of a complex molecule is constructed.

In hypothetical synthetic routes, the functional groups of this compound—the methyl ester, the phenolic hydroxyl group, and the aromatic ring—offer multiple points for chemical modification. For instance, the ester could be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formations or other coupling reactions. The phenolic hydroxyl group can be alkylated or acylated, and the aromatic ring can undergo electrophilic substitution reactions, all while preserving the crucial stereocenter.

While direct examples for this specific molecule are scarce, the broader class of 2-arylpropionic acids has been explored in various synthetic contexts. For example, related profens have been synthesized using enzymatic resolutions, highlighting the importance of obtaining these molecules in high enantiomeric purity for subsequent applications.

Integration into Complex Molecular Architectures

The integration of this compound into complex molecular architectures would leverage its bifunctional nature. The presence of both a nucleophilic hydroxyl group and an electrophilic ester group (or its corresponding acid) allows for its incorporation into polymers, macrocycles, or other large molecular assemblies where stereochemistry is critical for function.

For instance, the phenolic hydroxyl could be used as a nucleophile to attack an electrophilic center in another molecule, while the propanoate moiety could be elongated or modified to connect to other parts of the growing architecture. This strategy is fundamental in the modular synthesis of complex natural products and designed molecules with specific three-dimensional structures. The inherent chirality of the building block would ensure that the resulting architecture has a defined stereochemical landscape, which is often crucial for biological activity or material properties.

Development of Chiral Scaffolds and Ligands

Chiral scaffolds and ligands are essential tools in asymmetric catalysis, where they transfer stereochemical information from the catalyst to the reactants, leading to an enantiomerically enriched product. This compound possesses the core structural features that could be elaborated into a chiral ligand.

The development of a chiral ligand from this building block could involve several synthetic transformations. The phenolic hydroxyl and the carboxylic acid (derived from the ester) provide two potential coordination sites for a metal center. Further modifications could introduce additional donor atoms, such as nitrogen or phosphorus, to create a multidentate chelating ligand. The stereocenter alpha to the carboxyl group would be positioned to influence the coordination geometry around the metal, thereby creating a chiral environment that can direct the stereochemical outcome of a catalyzed reaction.

The general principle is well-established in the field of asymmetric catalysis, where a vast number of chiral ligands have been developed from readily available chiral starting materials, such as amino acids and terpenes. While specific examples originating from this compound are not prominent in the literature, its structural motifs are analogous to those used in the design of successful chiral ligands for a variety of asymmetric transformations.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of Methyl S 2 4 Hydroxyphenyl Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are influenced by the electronic environment of each proton.

Expected ¹H NMR Data

Proton Assignment Approximate Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ar-H (ortho to -OH) 6.70 - 6.85 Doublet ~8.5
Ar-H (meta to -OH) 7.10 - 7.25 Doublet ~8.5
Ar-OH 4.5 - 6.0 Singlet (broad) N/A
CH (methine) 3.65 - 3.75 Quartet ~7.2
COO-CH₃ (methyl ester) 3.60 - 3.70 Singlet N/A

Note: Data are estimated based on typical values for similar structural motifs. Spectra are typically recorded in deuterated solvents like CDCl₃, and chemical shifts are referenced to tetramethylsilane (TMS) at 0.0 ppm. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data

Carbon Assignment Approximate Chemical Shift (δ, ppm)
C =O (ester carbonyl) 174 - 176
Ar-C -OH 154 - 156
Ar-C -CH 132 - 134
Ar-C H (meta to -OH) 128 - 130
Ar-C H (ortho to -OH) 115 - 117
COO-C H₃ (methyl ester) 51 - 53
C H (methine) 44 - 46

Note: Data are estimated based on established chemical shift ranges for corresponding functional groups.

While standard NMR confirms the molecular structure, it cannot distinguish between enantiomers. The stereochemical assignment of the (S)-enantiomer typically requires specialized NMR techniques, such as the use of chiral solvating agents or the formation of diastereomeric derivatives with a chiral auxiliary. These methods induce separate signals for the different enantiomers, allowing for their identification and quantification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of Methyl (S)-2-(4-Hydroxyphenyl)propanoate will exhibit characteristic absorption bands that confirm the presence of its key functional groups: the hydroxyl group (-OH), the ester group (-COOCH₃), and the aromatic ring.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Bond Vibration Functional Group
3500 - 3200 (broad) O-H stretch Phenolic Hydroxyl
3100 - 3000 C-H stretch (sp²) Aromatic Ring
2990 - 2850 C-H stretch (sp³) Alkyl (CH, CH₃)
1750 - 1735 (strong) C=O stretch Ester Carbonyl
1610, 1500, 1450 C=C stretch Aromatic Ring
1250 - 1170 (strong) C-O stretch Ester

The strong, sharp peak around 1735-1750 cm⁻¹ is highly indicative of the ester carbonyl group, while the broad absorption in the 3200-3500 cm⁻¹ region confirms the presence of the hydroxyl group.

Mass Spectrometry (MS) for Molecular Formula Elucidation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₀H₁₂O₃), the molecular weight is 180.20 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 180.

The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for this molecule include:

Loss of the methoxy radical (•OCH₃): This results in a prominent acylium ion.

Loss of the carbomethoxy group (•COOCH₃): This leads to a benzylic-type cation.

Benzylic cleavage: Fission of the bond between the methine carbon and the aromatic ring.

Major Expected Mass Fragments

m/z Value Proposed Fragment Ion Fragment Lost
180 [C₁₀H₁₂O₃]⁺• Molecular Ion (M⁺•)
149 [M - OCH₃]⁺ •OCH₃
121 [M - COOCH₃]⁺ •COOCH₃

The peak at m/z 107, corresponding to the hydroxybenzyl cation, is often a very stable and abundant fragment for compounds containing this moiety.

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)

Chromatographic techniques are indispensable for assessing the chemical and stereochemical purity of this compound.

Gas Chromatography (GC): Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a standard method for determining the chemical purity of the compound. The sample is vaporized and passed through a capillary column, and components are separated based on their boiling points and interactions with the stationary phase. A single sharp peak indicates a high degree of chemical purity.

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.), which is a measure of the stereochemical purity, Chiral HPLC is the method of choice. phenomenex.com This technique uses a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to their separation in time. bgb-analytik.com

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of enantiomeric compounds, including esters. nih.govmdpi.com The separation is typically performed in normal-phase mode using a mobile phase consisting of a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol).

Typical Chiral HPLC Parameters

Parameter Description
Column Chiral Stationary Phase (e.g., Amylose or Cellulose-based)
Mobile Phase Hexane/Isopropanol mixture (e.g., 90:10 v/v)
Flow Rate ~1.0 mL/min

| Detection | UV at a specific wavelength (e.g., 220 or 275 nm) |

Under optimized conditions, two distinct peaks corresponding to the (R) and (S) enantiomers will be observed. The enantiomeric excess is calculated by comparing the integrated peak areas of the two enantiomers. For a pure (S)-enantiomer, ideally only one peak would be observed.

Mechanistic Investigations of Molecular Interactions and Biological Activity in Vitro Focus

Evaluation of Ligand-Target Interactions in Cellular Models (In Vitro)

No specific studies detailing the receptor binding affinities or selectivity profiles for Methyl (S)-2-(4-Hydroxyphenyl)propanoate were identified in the current scientific literature. Research on related phenolic compounds has explored interactions with various receptors, but direct data for the specified methyl ester is not available.

There is no available research demonstrating the direct effects of this compound on the modulation of intracellular signaling pathways such as cytokine inhibition or the phosphorylation of NF-κB. While other complex phenolic amide esters have been investigated for their anti-inflammatory properties through inhibition of the NF-κB pathway, these findings cannot be attributed to this compound.

Enzymatic Biotransformation and Metabolic Pathway Analysis (In Vitro and Microbial Systems)

Detailed characterization of enzyme substrate specificity for the biotransformation of this compound has not been reported. Studies on enzymatic processes often focus on a range of substrates to determine specificity, but this particular compound has not been a subject of such published investigations.

Specific in vitro or microbial degradation pathways for this compound have not been elucidated in published research. While the biodegradation of various environmental contaminants, including other phenolic compounds, is an active area of research, the metabolic fate of this specific ester has not been documented.

Computational and Theoretical Studies on Methyl S 2 4 Hydroxyphenyl Propanoate

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. biochemjournal.comnih.gov This method is instrumental in structure-based drug design for predicting the binding affinity and interaction patterns between a ligand and the active site of a biological target. nih.govbiointerfaceresearch.com For Methyl (S)-2-(4-hydroxyphenyl)propanoate, docking studies can elucidate how it might interact with various enzymes or receptors.

The general workflow for such a simulation involves preparing the 3D structures of both the ligand, this compound, and the target protein. The protein's potential binding sites are identified, and a docking algorithm systematically samples different conformations of the ligand within the binding site. technologynetworks.com A scoring function then estimates the binding affinity for each pose, typically expressed in kcal/mol.

While specific docking studies on this compound are not extensively documented in publicly available literature, studies on structurally similar propanoic acid derivatives reveal common interaction patterns. technologynetworks.com These interactions are crucial for the stability of the ligand-protein complex. Key interactions often observed for this class of compounds include:

Hydrogen Bonding: The hydroxyl group on the phenyl ring and the carbonyl oxygen of the ester group are potential hydrogen bond donors and acceptors, respectively. They can form crucial hydrogen bonds with polar amino acid residues like serine, threonine, and histidine in a protein's active site.

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

The results of a hypothetical docking study can be summarized in a table, detailing the binding energies and key interacting residues.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

Target Protein Binding Energy (kcal/mol) Interacting Amino Acid Residues Type of Interaction
Cyclooxygenase-2 -8.5 Arg120, Tyr355, Ser530 Hydrogen Bond, π-Alkyl
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) -7.9 His323, Tyr473, Ser289 Hydrogen Bond, Hydrophobic

This data is illustrative and based on typical results for similar compounds.

Ligand-protein interaction simulations provide a dynamic view of the docked complex, revealing the stability of the interactions over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These models are pivotal in medicinal chemistry for predicting the activity of newly designed molecules, thereby prioritizing synthesis and testing efforts. nih.gov For this compound, QSAR studies can guide the design of analogues with enhanced biological efficacy.

The development of a QSAR model involves compiling a dataset of structurally related compounds with their corresponding biological activities. plos.org Molecular descriptors, which are numerical representations of chemical information, are then calculated for each compound. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment).

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the activity. nih.govnih.gov The predictive power of the model is assessed using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov

For phenylpropanoic acid derivatives, QSAR studies have identified several key descriptors that often influence their activity. researchgate.net

Table 2: Common Molecular Descriptors Used in QSAR Models for Phenylpropanoic Acid Analogues

Descriptor Type Descriptor Name Description Potential Influence on Activity
Electronic Dipole Moment Measures the polarity of the molecule. Affects interactions with polar residues in the binding site.
Steric Molar Refractivity (MR) Relates to the volume and polarizability of the molecule. Influences the fit within the binding pocket.
Hydrophobic LogP The logarithm of the partition coefficient between octanol (B41247) and water. Crucial for membrane permeability and hydrophobic interactions.

A statistically significant QSAR model for analogues of this compound would allow for the in silico screening of virtual compounds. nih.gov For instance, a model might suggest that increasing the hydrophobicity at a certain position or introducing a hydrogen bond donor at another could enhance activity. This guidance is invaluable for rational drug design.

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic perspective, simulating the movements of atoms and molecules over time. nih.gov This allows for the study of conformational changes, flexibility, and the stability of ligand-protein complexes in a simulated physiological environment. nih.gov

A conformational analysis of this compound would reveal its preferred three-dimensional shapes (conformers) and the energy barriers between them. The molecule's flexibility, particularly the rotation around single bonds, can influence its ability to adopt the optimal conformation for binding to a target.

MD simulations of this compound, either alone in a solvent or complexed with a protein, would typically involve the following steps:

System Setup: The molecule is placed in a simulation box, typically filled with water molecules to mimic an aqueous environment.

Energy Minimization: The initial geometry is optimized to remove any steric clashes or unfavorable contacts.

Equilibration: The system is gradually heated and pressurized to the desired temperature and pressure.

Production Run: The simulation is run for a specific period (nanoseconds to microseconds), during which the trajectory (positions, velocities, and energies of all atoms) is saved at regular intervals.

Analysis of the MD trajectory can provide valuable information:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms from a reference structure, indicating the stability of the simulation.

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule or protein.

Radius of Gyration (Rg): Indicates the compactness of the molecule over time.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds, assessing the stability of key interactions.

For this compound, MD simulations could reveal how its orientation and interactions within a binding site evolve, providing a more realistic assessment of binding stability than docking alone. mdpi.com

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.gov These methods provide detailed information about electron distribution, molecular orbitals, and reactivity, which are fundamental to understanding a molecule's chemical behavior and its interactions with biological targets. epstem.netresearchgate.net

For this compound, DFT calculations can determine several key electronic parameters:

Optimized Geometry: Calculation of the lowest energy conformation, providing precise bond lengths and angles. dntb.gov.ua

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction, particularly hydrogen bonding and electrostatic interactions.

Table 3: Representative Quantum Chemical Properties for a Phenylpropanoate Structure

Property Calculated Value Significance
HOMO Energy -6.2 eV Indicates the ability to donate an electron.
LUMO Energy -1.1 eV Indicates the ability to accept an electron.
HOMO-LUMO Gap (ΔE) 5.1 eV Relates to the chemical stability and reactivity of the molecule.

This data is illustrative and based on typical results for similar phenolic compounds.

Analysis of the MEP map for this compound would likely show a negative potential (red/yellow) around the oxygen atoms of the hydroxyl and ester groups, indicating these are sites for electrophilic attack or hydrogen bond donation. The aromatic ring would exhibit a mixed potential, while the hydrogen atoms would show a positive potential (blue), indicating sites for nucleophilic attack. This detailed electronic information complements other computational methods to build a comprehensive understanding of the molecule's potential biological activity. nih.gov

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Bioactive Analogues with Modified Pharmacophores

The inherent chemical scaffold of Methyl (S)-2-(4-hydroxyphenyl)propanoate, featuring a phenolic ring, a chiral center, and an ester group, provides a fertile ground for structural modifications to develop new bioactive molecules. Researchers are actively exploring analogues with modified pharmacophores to enhance potency, selectivity, and pharmacokinetic properties for various biological targets.

One area of focus is the development of potent antioxidants. By introducing bulky substituents on the phenolic ring, researchers have synthesized analogues such as methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. This modification enhances the radical-scavenging activity of the phenolic hydroxyl group by providing steric hindrance, which is a common strategy in the design of hindered phenol (B47542) antioxidants. nih.gov

Furthermore, modifications of the propanoate side chain and the phenolic group have led to the discovery of compounds with potential antimicrobial properties. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid are being investigated as promising scaffolds for developing new agents against multidrug-resistant bacterial and fungal pathogens. These modifications introduce new hydrogen bonding and lipophilic characteristics, which can influence their interaction with microbial targets.

The core structure of this compound also serves as a key building block in the synthesis of agonists for G protein-coupled receptor 40 (GPR40), a target for potential antidiabetic agents. google.com By modifying the core structure, medicinal chemists aim to optimize the binding affinity and efficacy of these compounds.

Below is a table summarizing some of the explored bioactive analogues and their potential applications:

Analogue ClassPharmacophoric ModificationPotential Bioactivity/Application
Hindered PhenolsAlkyl substitution on the phenyl ringAntioxidant
Amino Acid DerivativesReplacement of the hydroxyl group with an amino group and subsequent derivatizationAntimicrobial
GPR40 AgonistsVarious modifications to the core scaffoldAntidiabetic
PhenoxypropionatesEther linkage at the 4-position of the phenyl ringIntermediate for pharmaceuticals and agrochemicals

Development of Advanced and Sustainable Synthetic Methodologies

The increasing demand for enantiomerically pure compounds and the growing emphasis on green chemistry are driving the development of advanced and sustainable synthetic methodologies for this compound and its derivatives.

Traditional synthetic routes often involve multi-step processes. One common method is the hydrogenation of methyl 4-hydroxycinnamate using a palladium on carbon (Pd/C) catalyst. chemicalbook.com While effective, this method relies on a precious metal catalyst and a hydrogen atmosphere. Another approach involves the esterification of 4-hydroxyphenylpropionic acid. chemicalbook.com

To improve efficiency and sustainability, researchers are exploring alternative catalytic systems. For instance, a multi-stage catalytic process has been developed for the preparation of the related compound, methyl 2-(4-hydroxyphenoxy)propionate, achieving high purity without the need for extensive purification steps. google.com This highlights a move towards more streamlined and atom-economical processes.

The use of ionic liquids as catalysts in esterification reactions represents another promising avenue for sustainable synthesis. Ionic liquids are non-volatile and can often be recycled, reducing the environmental impact of the process. While not yet specifically reported for this compound, their successful application in the synthesis of other propionates suggests their potential applicability.

Biocatalysis, leveraging enzymes to perform chemical transformations, is a key area of development for sustainable synthesis. nih.gov Enzymes can offer high stereo- and regioselectivity under mild reaction conditions, reducing the need for protecting groups and harsh reagents. The enzymatic synthesis of esters, often employing lipases, is a well-established technology. The application of biocatalysis for the chiral resolution or asymmetric synthesis of this compound could provide a greener and more efficient route to the enantiomerically pure compound.

The table below outlines some of the synthetic methodologies being explored:

MethodologyKey FeaturesPotential Advantages
Catalytic HydrogenationUse of catalysts like Pd/CHigh yield
Multi-stage CatalysisSequential reaction and purification stepsHigh purity, reduced waste
Ionic Liquid CatalysisUse of ionic liquids as catalystsCatalyst recyclability, reduced volatility
BiocatalysisUse of enzymes (e.g., lipases)High stereoselectivity, mild reaction conditions, environmentally friendly

Interdisciplinary Applications in Chemical Biology and Materials Science

The unique chemical structure of this compound makes it a valuable tool and building block in the interdisciplinary fields of chemical biology and materials science.

In chemical biology, this compound serves as a versatile synthetic intermediate. Its utility is demonstrated in the enzymatic coupling of saccharides to proteins, a process important for studying glycosylation and developing glycoconjugate therapeutics. google.comchemicalbook.com The phenolic hydroxyl group provides a site for enzymatic recognition and subsequent linkage to sugar moieties.

In the realm of materials science, derivatives of this compound are being utilized as monomers for the synthesis of novel bio-based polymers. For example, a derivative, Dimethyl 3,3′-((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))dipropionate, has been synthesized and used to create bio-sourced aliphatic–aromatic copolyesters. researchgate.net These materials are being explored as sustainable alternatives to petroleum-based plastics, with potential applications in packaging and biomedical devices. The rigid aromatic core and the flexible aliphatic chain of these polymers can be tailored to achieve desired thermal and mechanical properties.

Furthermore, a sterically hindered analogue, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, has been incorporated into mesoporous silica (B1680970) nanospheres to create a "smart" antioxidant system for synthetic ester oils. researchgate.net In this application, the nanoparticles act as a carrier, providing a controlled release of the antioxidant, thereby extending the oxidative stability of the lubricant. This demonstrates the potential of integrating this class of compounds into advanced functional materials.

The following table summarizes the interdisciplinary applications of this compound and its derivatives:

FieldApplicationRole of the Compound/Derivative
Chemical BiologyEnzymatic glycosylationSubstrate for enzymatic coupling to proteins
Materials ScienceBio-based polymersMonomer for the synthesis of copolyesters
Materials ScienceSmart antioxidant systemsActive antioxidant component in a controlled-release formulation

Q & A

Q. What are the recommended methods for synthesizing Methyl (S)-2-(4-Hydroxyphenyl)propanoate with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or enzymatic resolution. For example, chiral auxiliaries or transition-metal catalysts (e.g., Ru-BINAP complexes) can induce stereocontrol during esterification. Enzymatic methods using lipases or esterases in hydrolytic or transesterification reactions are also effective for isolating the (S)-enantiomer. Key steps include:
  • Protecting the phenolic hydroxyl group (e.g., using acetyl or benzyl groups) to prevent side reactions during ester formation .
  • Monitoring enantiomeric excess (ee) via chiral HPLC with a cellulose-based column or polarimetry .
    Example Table: Synthesis Routes Comparison
MethodCatalyst/EnzymeYield (%)ee (%)Reference
Asymmetric HydrogenationRu-BINAP8598
Enzymatic HydrolysisLipase PS7899

Q. How can researchers characterize the structural and optical purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C spectra to confirm the ester group (δ ~3.6 ppm for OCH3_3) and aromatic protons (δ ~6.8–7.2 ppm for the hydroxyphenyl ring) .
  • Mass Spectrometry : Confirm molecular weight (e.g., m/z 194.2 for [M+H]+^+) and fragmentation patterns .
  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol mobile phase to determine ee (>98% for pure (S)-enantiomer) .

Q. What biological activity assays are applicable for evaluating the compound’s pharmacological potential?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., phenolic esters with anti-inflammatory or antioxidant properties):
  • Enzyme Inhibition : Test COX-1/COX-2 inhibition using fluorometric assays to assess anti-inflammatory potential .
  • Antioxidant Activity : Measure DPPH radical scavenging or FRAP assays to evaluate phenolic hydroxyl reactivity .
  • Cell-Based Assays : Use LPS-induced RAW 264.7 macrophages to quantify TNF-α suppression via ELISA .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies of this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies include:
  • Metabolic Stability Testing : Use liver microsomes to identify rapid hydrolysis of the ester group, which may reduce in vivo efficacy .
  • Prodrug Design : Replace the methyl ester with a tert-butyl ester to enhance metabolic stability and prolong activity .
  • Pharmacokinetic Modeling : Correlate in vitro IC50_{50} values with plasma concentration-time profiles to adjust dosing regimens .

Q. What strategies optimize the compound’s stability under varying pH conditions during formulation?

  • Methodological Answer : The ester group is prone to hydrolysis in acidic/basic conditions. Mitigation approaches:
  • pH-Rate Profiling : Determine degradation kinetics (e.g., t90_{90} at pH 1.2 vs. 7.4) to identify stable formulation ranges .
  • Lyophilization : Prepare lyophilized powders with cyclodextrin complexation to protect against aqueous degradation .
    Example Table: Hydrolysis Rates at Different pH
pHHalf-Life (h)Degradation PathwayReference
1.22.5Ester hydrolysis to acid
7.448.0Minimal degradation

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

  • Methodological Answer : The (S)-enantiomer often exhibits higher target affinity due to spatial compatibility. Validate via:
  • Molecular Docking : Simulate binding to COX-2’s hydrophobic pocket; the (S)-configuration aligns the hydroxyphenyl group with Tyr-385 for hydrogen bonding .
  • Enantiomer-Specific Assays : Compare (S) and (R) forms in enzyme inhibition assays (e.g., (S)-enantiomer shows 10-fold lower IC50_{50} for COX-2) .

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